Technical Guide: Carbon-13C Disulfide (¹³CS₂) in Pharmaceutical Applications
Technical Guide: Carbon-13C Disulfide (¹³CS₂) in Pharmaceutical Applications
Executive Summary
Carbon-13 disulfide (¹³CS₂) is a high-value isotopic reagent serving as the primary sulfur-carbon synthon for introducing stable ¹³C labels into thiocarbonyl-containing pharmacophores. Unlike deuterium labeling, which targets metabolic stability via the kinetic isotope effect, ¹³CS₂ incorporation is primarily utilized for structural elucidation (NMR) , metabolic tracing (MS) , and quantification of sulfur-based drugs (e.g., dithiocarbamates, thioureas, and heterocycles).
This guide delineates the physicochemical profile, stability limitations, and a validated "closed-system" synthetic protocol for handling this volatile, high-cost isotopologue.
Part 1: Physicochemical & Stability Profile
Comparative Properties: Natural vs. ¹³C-Labeled
While chemically analogous to natural carbon disulfide, ¹³CS₂ requires distinct handling protocols due to its prohibitively high cost and the necessity of preventing isotopic dilution.
| Property | Natural Carbon Disulfide (¹²CS₂) | Carbon-13 Disulfide (¹³CS₂) | Relevance to Protocol |
| Molecular Weight | 76.14 g/mol | 77.15 g/mol | Mass shift (+1 Da) essential for MS quantitation. |
| Boiling Point | 46.3 °C | 46.0–46.5 °C | High Volatility: Requires septum-sealed vessels; never heat open containers. |
| Density | 1.266 g/mL | ~1.282 g/mL | Slight increase; volumetric dispensing requires calibration. |
| Flash Point | -30 °C | -30 °C | Extreme Fire Hazard: Use spark-proof tools; store under inert gas (N₂/Ar). |
| Isotopic Purity | 1.1% ¹³C (Natural) | 99 atom % ¹³C | Critical for NMR signal enhancement (no satellites). |
| Storage | Cool, dark, fire-proof cabinet | 2–8°C, Dark, Inert Gas | Light sensitivity can induce slow polymerization/decomposition. |
Stability & Degradation Mechanisms
¹³CS₂ is thermodynamically stable but kinetically reactive. Its primary stability risks are:
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Volatilization: With a high vapor pressure (approx. 300 mmHg at 20°C), evaporative loss is the main failure mode in synthesis.
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Flammability: It has an exceptionally wide explosive range (1–50% in air). Static discharge can ignite vapors.[1]
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Photolysis: Prolonged exposure to UV light can induce decomposition into carbon subsulfide (C₃S₂) and sulfur, causing yellowing.
Handling Directive: Always manipulate ¹³CS₂ in a fume hood using gas-tight syringes. Store the primary stock in a secondary container with desiccant at 4°C.
Part 2: Chemical Reactivity & Synthetic Utility[2][3]
¹³CS₂ acts as a "soft" electrophile, reacting preferentially with soft nucleophiles (sulfur, amines) to form ¹³C-labeled scaffolds.
Key Synthetic Pathways
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With Primary/Secondary Amines: Yields ¹³C-dithiocarbamates (precursors to thiurams and isothiocyanates).
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With Alcohols/Phenols (under basic conditions): Yields ¹³C-xanthates (Chugaev reaction precursors).
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With 1,2-Bifunctional Nucleophiles: Yields 5-membered ¹³C-heterocycles (e.g., ¹³C-oxadiazole-5-thiones, ¹³C-thiazolidine-2-thiones).
Visualization of Synthetic Logic
The following diagram maps the transformation of ¹³CS₂ into high-value pharmaceutical intermediates.
Figure 1: Synthetic divergence of ¹³CS₂ into key pharmacophores. Red indicates the isotopic source; Green indicates stable labeled products.
Part 3: Validated Experimental Protocol
Objective: Synthesis of a ¹³C-Labeled S-Alkyl Dithiocarbamate (Generic Drug Scaffold). Rationale: This reaction demonstrates the "closed-system" approach necessary to conserve ¹³CS₂ while ensuring quantitative conversion.
Reagents & Equipment
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Isotope: Carbon-13 disulfide (99 atom % ¹³C).[2]
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Substrate: Secondary amine (e.g., Morpholine, Piperidine).[3]
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Base: Triethylamine (Et₃N) or K₂CO₃.
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Electrophile: Methyl Iodide (MeI) or Benzyl Bromide.
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Solvent: Anhydrous DMF or Acetonitrile (MeCN).
-
Vessel: 10 mL crimp-top microwave vial or screw-cap pressure tube with septum.
Step-by-Step Methodology
Step 1: System Preparation (Inert Atmosphere)
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Flame-dry a 10 mL pressure tube and cool under a stream of Nitrogen (N₂).
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Add the secondary amine (1.0 equiv, e.g., 1.0 mmol) and Et₃N (1.2 equiv).
-
Add anhydrous MeCN (3.0 mL).
-
Seal the vessel with a PTFE-lined septum cap.
Step 2: Controlled Addition of ¹³CS₂
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Cool the reaction vessel to 0°C (Ice/Water bath) to minimize vapor pressure.
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Using a gas-tight syringe, withdraw ¹³CS₂ (1.1 equiv). Note: Calculate volume based on density (1.28 g/mL).
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Inject ¹³CS₂ slowly through the septum into the stirred solution.
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Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate salt.
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-
Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
Step 3: Alkylation (Trapping the Label)
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Cool the vessel back to 0°C.
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Inject the alkyl halide (e.g., MeI, 1.1 equiv) dropwise through the septum.
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Stir at RT for 2–4 hours.
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Quench: Open the vessel and dilute with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).
Step 4: Purification & Verification
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Validation:
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¹H NMR: Look for splitting of protons adjacent to the thiocarbonyl group (coupling with ¹³C).
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¹³C NMR: The thiocarbonyl carbon (C=S) will appear as a massive singlet (enhanced signal) around 190–205 ppm .
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Part 4: Analytical Applications & References
NMR Diagnostics
The primary advantage of ¹³CS₂ labeling is the generation of an internal standard for NMR.
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Chemical Shift: The C=S resonance is highly deshielded (180–215 ppm).
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Coupling Constants: In ¹³C-labeled dithiocarbamates, the ¹J_CN coupling (approx 15-20 Hz) can be observed if the amine nitrogen is ¹⁵N labeled, but typically one observes the strong ¹³C signal relative to the natural abundance background.
References
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Sigma-Aldrich. Carbon-13 Disulfide Safety Data Sheet & Properties. Available at:
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Cambridge Isotope Laboratories. Stable Isotope Labeled Compounds: Synthesis and Applications. Available at:
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Azizi, N. et al. (2006).[6] "A highly efficient, mild and simple synthesis of dithiocarbamates."[6] Organic Letters, 8(23), 5275-5277. (Basis for dithiocarbamate protocol).
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Tiainen, M. et al. (2010). "¹³C isotope effects on ¹H chemical shifts." Magnetic Resonance in Chemistry, 48(2), 117-122.[7] (NMR analytical grounding).
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PubChem. Carbon-13 Disulfide Compound Summary. Available at:
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. isotope.com [isotope.com]
- 3. Synthesis of a new series of dithiocarbamates with effective human carbonic anhydrase inhibitory activity and antiglaucoma action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. airgas.com [airgas.com]
- 6. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 7. cris.vtt.fi [cris.vtt.fi]
